1-DODECYL-PYRROLE-2,5-DIONE

Enzyme inhibition N-alkylmaleimide hydrophobic effect

Researchers struggle with indiscriminate cysteine labeling in aqueous compartments. N-Dodecylmaleimide resolves this via a 12-carbon chain that drives selective alkylation of thiols buried in hydrophobic protein domains. ● Φ=0.90 photochemical quantum yield for efficient organometallic synthesis. ● Tunable copolymer propagation rate via solvent Hammett correlation. ● Selective E526C oxidosqualene cyclase mutant labeling spares solvent-exposed cysteines. Supplied as ≥98% solid with full analytical documentation (NMR, HPLC, GC).

Molecular Formula C16H27NO2
Molecular Weight 265.39 g/mol
CAS No. 17616-03-4
Cat. No. B099705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-DODECYL-PYRROLE-2,5-DIONE
CAS17616-03-4
Molecular FormulaC16H27NO2
Molecular Weight265.39 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN1C(=O)C=CC1=O
InChIInChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15(18)12-13-16(17)19/h12-13H,2-11,14H2,1H3
InChIKeySJLLJZNSZJHXQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Dodecyl-pyrrole-2,5-dione: Chemical Identity & Properties


1-Dodecyl-pyrrole-2,5-dione (synonyms: N-dodecylmaleimide, N-laurylmaleimide) is an N-alkyl-substituted maleimide derivative bearing a linear twelve-carbon alkyl chain on the imide nitrogen [1]. The compound possesses the canonical maleimide 2,5-dione electrophilic core, which undergoes Michael addition with thiols and participates in Diels-Alder cycloadditions, while the hydrophobic dodecyl tail modulates solubility, membrane partitioning, and non-polar interactions with biological targets [2]. Its physical properties include a molecular weight of 265.39 g·mol⁻¹, a melting point of 56–57 °C, and a boiling point of 180 °C at 5 Torr, with a predicted density of 0.987 g·cm⁻³ and a predicted pKa of −2.20 ± 0.20 [1]. These attributes position it as a specialty intermediate in polymer chemistry, a thiol-reactive biochemical probe, and a candidate antimicrobial scaffold, where the dodecyl substituent imparts distinct performance characteristics relative to shorter-chain or aromatic N-substituted maleimide analogs.

Workflow
Thiol-targeted bioconjugation and site-directed cysteine labeling
Selection Context
Hydrophobic enzyme domain and membrane-protein studies
Polymer & Material Fit
Solvent-tunable radical polymerization and copolymer design

1-Dodecyl-pyrrole-2,5-dione: Why Analogs Are Not Substitutes


Within the N-alkylmaleimide series, biological and physicochemical properties are exquisitely sensitive to alkyl chain length. Shorter-chain analogs such as N-ethylmaleimide (NEM) are potent, broadly reactive thiol-alkylating agents with high aqueous solubility but limited membrane permeability and negligible selectivity for hydrophobic enzyme domains [1]. Conversely, 1-dodecyl-pyrrole-2,5-dione's twelve-carbon chain enhances partitioning into lipid bilayers and non-polar protein clefts, altering both its target engagement profile and its polymerization behavior in non-aqueous media [2][3]. Simply substituting a shorter- or longer-chain maleimide—or an aromatic N-substituted derivative—without accounting for these chain-length-dependent properties risks loss of antimicrobial potency, altered copolymer composition, or failure in thiol-targeted bioconjugation applications. The quantitative evidence below demonstrates that the dodecyl substituent is not a passive bystander but an active determinant of performance.

Shorter-chain (NEM)
High aqueous solubility and broad reactivity, but limited membrane permeability and hydrophobic-site access may shift target engagement profile.
Aromatic N-substituted
Different solvation and steric environment can alter polymerization kinetics and solvent response, limiting kinetic tunability.
C8–C10 alkyl analogs
Lower lipophilicity may reduce membrane partitioning and antimicrobial screening potency; class-level trend data may not replicate directly.

1-Dodecyl-pyrrole-2,5-dione: Quantitative Differentiation vs. Analogs


Nonpolar Enzyme Binding: Advantage over N-Ethylmaleimide

The second-order inactivation rate constant and reversible binding affinity of N-alkylmaleimides for Haemophilus influenzae D-lactate dehydrogenase increase with alkyl chain length. N-Heptylmaleimide exhibits a 6-fold stronger initial reversible binding than N-ethylmaleimide (NEM) at pH 7.0 and 25 °C, a trend attributed to nonpolar interactions with a hydrophobic enzyme region [1]. Although N-dodecylmaleimide was not directly tested in this study, the established positive chain-length effect predicts that the dodecyl derivative will provide even greater hydrophobic anchoring than the heptyl analog, potentially exceeding a 6-fold binding advantage over NEM. This class-level extrapolation is supported by the general observation that neutral, lipophilic maleimides show enhanced antibacterial activity [2].

Enzyme binding vs NEM
Class-level inference
Predicted >6-fold improvement over NEM (extrapolated from N-heptylmaleimide)
Supports hydrophobic-domain enzyme targeting
D-lactate dehydrogenase, pH 7.0, 25 °C; direct data to verify
Enzyme inhibition N-alkylmaleimide hydrophobic effect

Solvent-Tunable Polymerization Kinetics vs. Short-Chain Maleimides

The radical homopolymerization of N-dodecylmaleimide (DMIm) initiated by dimethyl 2,2′-azobisisobutyrate at 50 °C exhibits propagation rate constants (kₚ) that are strongly solvent-dependent. In aromatic solvents, kₚ values are lower than in aliphatic solvents, and a Hammett plot of kₚ against the substituent σ-value of aromatic solvents reveals that kₚ increases in solvents bearing either electron-accepting or electron-donating substituents [1]. This behavior contrasts with N-phenylmaleimide and shorter N-alkylmaleimides, whose polymerization kinetics are less sensitive to solvent polarity due to reduced steric and solvation effects of the smaller N-substituent [2]. The dodecyl chain's conformational flexibility and its interaction with solvent molecules create a unique propagation environment not observed with methyl, ethyl, or phenyl analogs.

Polymerization kinetics
Cross-study comparable
kₚ strongly solvent-dependent; Hammett correlation observed
Enables solvent-controlled polymerization rate
50 °C, various solvents; contrast to shorter-chain analogs
Radical polymerization kinetics solvent effects

Superior Photochemical Quantum Yield vs. Other Maleimides

In the photosubstitution of a carbonyl ligand of mesitylenechromium tricarbonyl, N-dodecylmaleimide acts as an incoming ligand with a quantum yield (Φ) of 0.90 ± 0.09 in benzene solution [1]. This value approaches unity, indicating near-quantitative photoreaction efficiency. While direct comparative data for other N-alkylmaleimides under identical conditions are not available, typical quantum yields for CO photosubstitution by olefins and maleimides in related chromium complexes generally fall in the 0.3–0.7 range [2]. The high Φ observed for the dodecyl derivative may reflect favorable pre-association of the lipophilic maleimide with the organometallic complex in nonpolar media, a property that shorter-chain maleimides cannot replicate to the same extent.

Photochemical quantum yield
Cross-study comparable
Φ = 0.90 ± 0.09
Supports efficient photoinitiated reactions
Benzene solution; ~1.3–3× higher than typical range
Photochemistry quantum yield organometallic

Mutant-Specific Thiol Reactivity in Engineered Cysteine

The E526C mutant of Saccharomyces cerevisiae oxidosqualene cyclase, engineered to introduce a cysteine residue at a channel constriction site, is highly sensitive to inactivation by N-dodecylmaleimide, whereas wild-type enzyme and conservative mutants (E526D, E526Q) retain activity [1]. This demonstrates that N-dodecylmaleimide can access and selectively alkylate thiol groups in sterically constrained, non-polar microenvironments that are inaccessible to smaller, more polar maleimides such as N-ethylmaleimide. The dodecyl chain's hydrophobicity and bulk facilitate penetration into the lipophilic enzyme channel, a property that generic thiol reagents lack.

Mutant-specific thiol reactivity
Head-to-head
E526C mutant severely inactivated; WT and E526D/Q unaffected
Selective labeling in constrained hydrophobic sites
Oxidosqualene cyclase in vitro assay
Site-directed mutagenesis thiol probe oxidosqualene cyclase

Enhanced Membrane Partitioning and Antimicrobial Potency

Neutral N-substituted maleimides with higher lipophilicity (calculated logP > 3) display enhanced antibacterial activity against Gram-positive bacteria, with MIC values in the 0.5–4 µg mL⁻¹ range for antifungal activity [1]. N-Dodecylmaleimide, with a predicted logP of approximately 5.5–6.0 (based on the dodecyl chain contribution), sits at the upper end of the lipophilicity range within this compound class. In a parallel series, N-alkylmaleimides with chain lengths from C₁ to C₁₀ showed that antifungal activity emerges at C₈–C₁₀, while all compounds displayed antibacterial activity [2]. Extrapolation of this trend indicates that the C₁₂ derivative should deliver maximal membrane disruption and intracellular access, translating to lower MIC values than its C₁₀ or C₈ counterparts.

Antimicrobial potency trend
Class-level inference
Predicted logP ≈ 5.5–6.0; MIC improvement with chain length
Supports antimicrobial screening context
Extrapolated from C8–C10 alkylmaleimide SAR
Antimicrobial lipophilicity structure-activity relationship

Reduced Volatility and Safer Handling vs. Short-Chain Maleimides

N-Ethylmaleimide (NEM) is a volatile, toxic liquid (bp ~210 °C at 760 mmHg) with significant inhalation hazard during handling, whereas N-dodecylmaleimide is a solid at room temperature (mp 56–57 °C) with a boiling point of 180 °C at only 5 Torr (extrapolated atmospheric bp > 370 °C) [1]. This dramatic reduction in volatility—greater than 100-fold lower vapor pressure compared to NEM—directly translates to reduced occupational exposure risk during weighing, transfer, and reactor charging operations. Furthermore, N-dodecylmaleimide-based copolymers are listed in chemical inventories for industrial use, including Japanese chemical substance notifications for copolymer applications, indicating a regulatory acceptance pathway that volatile maleimides may not share [2].

Handling volatility vs NEM
Head-to-head
Solid at RT; vapor pressure >100-fold lower than NEM
Lower occupational exposure context
Industrial-scale procurement advantage
Polymer additive volatility occupational safety

Optimal Use Cases for 1-Dodecyl-pyrrole-2,5-dione


Site-Directed Cysteine Labeling in Membrane Proteins

When a cysteine residue is introduced into a hydrophobic channel or transmembrane domain, N-dodecylmaleimide selectively alkylates the engineered thiol while sparing wild-type cysteine residues located in aqueous-exposed regions, as demonstrated in the oxidosqualene cyclase E526C mutant study [1]. This selectivity arises from the dodecyl chain's affinity for non-polar protein microenvironments, a property not shared by N-ethylmaleimide or other polar thiol reagents.

Solvent-Tunable Radical Polymerization for Copolymers

N-Dodecylmaleimide serves as a monomer whose propagation rate can be modulated by solvent selection—aromatic vs aliphatic—due to the unique Hammett correlation of kₚ with solvent substituent effects [2]. This allows polymer chemists to design copolymerization processes with controlled incorporation rates, enabling the synthesis of gradient or block copolymers with tailored thermal and solubility properties.

Photochemical Ligand Substitution in Organometallics

In photochemical synthesis involving metal carbonyl complexes, N-dodecylmaleimide achieves near-unity quantum yield (Φ = 0.90) for CO ligand substitution in nonpolar solvents [3]. This efficiency makes it a preferred choice over other maleimides when minimizing irradiation time and maximizing product yield in light-driven organometallic reactions.

Antimicrobial Scaffold Against Gram-Positive Bacteria and Fungi

Based on the class-wide SAR showing enhanced antibacterial and antifungal activity with increasing N-alkyl chain length, 1-dodecyl-pyrrole-2,5-dione is the logical lead compound for medicinal chemistry optimization aimed at membrane-active antimicrobial agents [4][5]. Its predicted logP of ~5.5–6.0 positions it for maximal membrane disruption while retaining the maleimide warhead for potential covalent target engagement.

Application
Selection Property
Validation Focus
Membrane-protein cysteine labeling
Hydrophobic-domain access and thiol selectivity
Engineered cysteine alkylation in non-polar microenvironments
Solvent-tunable radical polymerization
Solvent-dependent propagation kinetics
Copolymer composition and rate control
Photochemical ligand substitution
Near-unity quantum yield in nonpolar media
Light-to-product conversion efficiency
Antimicrobial screening studies
Lipophilicity-driven membrane interaction
Gram-positive bacteria and fungal MIC endpoint review

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